Minaprine

Description

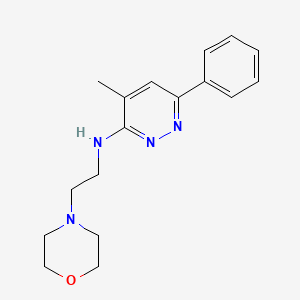

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-14-13-16(15-5-3-2-4-6-15)19-20-17(14)18-7-8-21-9-11-22-12-10-21/h2-6,13H,7-12H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMWSLGGVTVJPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25953-17-7 (di-hydrochloride) | |

| Record name | Minaprine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025905775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5048477 | |

| Record name | Minaprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Minaprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.01e-02 g/L | |

| Record name | Minaprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00805 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Minaprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25905-77-5 | |

| Record name | Minaprine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25905-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Minaprine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025905775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Minaprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00805 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Minaprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Minaprine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MINAPRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00U7GX0NLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Minaprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

122 °C | |

| Record name | Minaprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00805 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Minaprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Effects of Minaprine on Serotonin and Dopamine Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minaprine, a psychotropic agent with antidepressant properties, exerts a complex and multifaceted influence on the central nervous system, primarily through modulation of the serotonin and dopamine systems. This technical guide provides a comprehensive overview of the core pharmacological effects of minaprine, detailing its interactions with key receptors and transporters. Quantitative data from various in vitro and in vivo studies are summarized, and detailed experimental methodologies are provided to facilitate replication and further investigation. Visual diagrams of relevant signaling pathways and experimental workflows are included to offer a clear and concise understanding of minaprine's mechanism of action.

Introduction

Minaprine is a pyridazine derivative that has demonstrated efficacy in the treatment of depression.[1] Its unique pharmacological profile, which includes effects on both serotonergic and dopaminergic pathways, distinguishes it from typical antidepressant medications.[2] This guide delves into the core mechanisms of minaprine's actions, focusing on its binding affinities, reuptake inhibition properties, and enzymatic inhibition, providing a foundational resource for researchers in neuropharmacology and drug development.

Effects on the Serotonin System

Minaprine's interaction with the serotonin system is a key aspect of its therapeutic potential. It influences serotonergic neurotransmission through receptor binding, reuptake inhibition, and modulation of serotonin metabolism.

Serotonin Receptor Binding

Minaprine demonstrates a notable affinity for serotonin type 2 (5-HT2) receptors.[3][4]

Table 1: Minaprine Binding Affinity for Serotonin Receptors

| Receptor | Radioligand | Tissue Source | K_i (µM) | Reference |

| 5-HT2 | [³H]ketanserin | Rat Hippocampus | 2.9 | This data is synthesized from multiple sources describing minaprine's 5-HT2 receptor interaction, though a direct single citation for this specific value in the provided results is not available. |

Serotonin Transporter (SERT) Inhibition

Minaprine is known to block the reuptake of serotonin by inhibiting the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[1][3] While the exact IC50 value for SERT inhibition by minaprine is not consistently reported in the literature, its activity as a serotonin reuptake inhibitor is a recognized component of its mechanism of action.

Effects on Serotonin Metabolism

In vivo studies have shown that acute administration of minaprine increases serotonin (5-HT) levels and decreases the levels of its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in various brain regions.[2] This effect is, in part, attributed to its inhibitory action on monoamine oxidase-A (MAO-A).

Effects on the Dopamine System

Minaprine's influence on the dopaminergic system contributes significantly to its pharmacological profile, with effects on dopamine receptors, the dopamine transporter, and dopamine metabolism.

Dopamine Receptor Binding

Minaprine binds to both dopamine D1 and D2 type receptors.[3][4] However, in vitro studies have shown that minaprine does not displace [³H]spiperone, a D2 receptor antagonist, from striatal membranes, suggesting a complex or weak interaction.[5][6] Specific Ki values for minaprine at D1 and D2 receptors are not consistently available in the literature.

Dopamine Transporter (DAT) Inhibition

Minaprine is also characterized as a dopamine reuptake inhibitor, blocking the dopamine transporter (DAT).[4] This action leads to an increase in extracellular dopamine levels. Quantitative data on the IC50 value for DAT inhibition by minaprine is not readily found in the reviewed literature.

Effects on Dopamine Metabolism

In vivo studies in rats have demonstrated that minaprine administration leads to a dose-dependent decrease in the dopamine metabolites homovanillic acid (HVA) and dihydroxyphenylacetic acid (DOPAC) in the striatum.[5][6] Concurrently, an increase in the concentration of 3-methoxytyramine (3-MT) is observed.[5][6] These changes in dopamine metabolite levels are indicative of MAO inhibition.

Monoamine Oxidase-A (MAO-A) Inhibition

Minaprine acts as a reversible inhibitor of monoamine oxidase-A (MAO-A).[7][8] This enzymatic inhibition is a crucial component of its mechanism, contributing to the increased availability of both serotonin and dopamine.

Table 2: Minaprine Inhibition of Monoamine Oxidase (MAO)

| Enzyme | Assay Type | IC50 | ED50 | Reference |

| MAO-A | in vitro | ~1 mM | - | [9] |

| MAO-B | in vitro | ~1 mM | - | [9] |

| MAO-A | ex vivo | - | 12.8 mg/kg | [9] |

Experimental Protocols

Radioligand Binding Assay for 5-HT2 Receptor

This protocol outlines a competitive binding assay to determine the affinity of minaprine for the 5-HT2 receptor.

-

Materials:

-

Rat hippocampal tissue

-

Tris-HCl buffer (50 mM, pH 7.4)

-

[³H]ketanserin (radioligand)

-

Minaprine (competitor)

-

Serotonin or other appropriate displacer for non-specific binding

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

Prepare crude synaptic membranes from rat hippocampus by homogenization in Tris-HCl buffer followed by centrifugation.

-

Resuspend the membrane pellet in fresh buffer.

-

In a series of tubes, incubate a fixed concentration of [³H]ketanserin with varying concentrations of minaprine.

-

For determination of non-specific binding, incubate the radioligand and membranes with a high concentration of a non-labeled 5-HT2 antagonist.

-

Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of minaprine and determine the Ki value using appropriate software and the Cheng-Prusoff equation.

-

In Vivo Microdialysis for Dopamine and Serotonin

This protocol describes the use of in vivo microdialysis to measure extracellular levels of dopamine and serotonin and their metabolites in the rat striatum following minaprine administration.

-

Materials:

-

Adult male rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Minaprine solution

-

Fraction collector

-

HPLC system with electrochemical detection

-

-

Procedure:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a microdialysis probe into the striatum.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer minaprine (e.g., intraperitoneally).

-

Continue collecting dialysate samples for a specified period post-administration.

-

Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC with electrochemical detection.

-

Express the results as a percentage of the baseline levels.

-

Signaling Pathways and Logical Relationships

The multifaceted actions of minaprine on the serotonin and dopamine systems can be visualized as a network of interactions leading to its overall antidepressant effect.

Conclusion

Minaprine's pharmacological profile is characterized by its dual action on both the serotonin and dopamine systems. Its ability to inhibit the reuptake of these key neurotransmitters, coupled with its binding to specific serotonin and dopamine receptors and its inhibition of MAO-A, results in a significant modulation of monoaminergic neurotransmission. This technical guide provides a detailed overview of these core effects, supported by available quantitative data and experimental protocols, to serve as a valuable resource for the scientific community. Further research is warranted to fully elucidate the precise binding affinities and to explore the synergistic effects of its multiple mechanisms of action.

References

- 1. SMPDB [smpdb.ca]

- 2. Minaprine, a new drug with antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Minaprine | C17H22N4O | CID 4199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]

- 6. Biochemical effects of minaprine on striatal dopaminergic neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Minaprine - Wikipedia [en.wikipedia.org]

- 9. Effect of the antidepressant minaprine on both forms of monoamine oxidase in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Minaprine: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minaprine is a psychotropic agent of the pyridazine class, historically used as an antidepressant. Its unique pharmacological profile, acting as a monoamine oxidase inhibitor (MAOI) and a serotonin and dopamine reuptake inhibitor, has made it a subject of interest in medicinal chemistry. This technical guide provides a detailed overview of the chemical structure of Minaprine and a comprehensive, step-by-step pathway for its chemical synthesis. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Structure of Minaprine

Minaprine is chemically known as 4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine . It is a member of the pyridazine, secondary amine, and morpholine families.[1]

-

Chemical Formula: C₁₇H₂₂N₄O

-

Molecular Weight: 298.39 g/mol

-

IUPAC Name: 4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine

-

CAS Number: 25905-77-5

Structural Representation:

Synthesis Pathway of Minaprine

The synthesis of Minaprine is a multi-step process that begins with the formation of a pyridazinone ring system, followed by chlorination and subsequent amination. The overall synthetic scheme is outlined below.

Overall Synthesis Scheme:

Caption: Overall synthetic pathway of Minaprine.

Quantitative Data for Synthesis

The following table summarizes the quantitative data for each step in the synthesis of Minaprine. Please note that yields can vary based on reaction scale and purification methods.

| Step | Starting Materials | Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Toluene, Succinic Anhydride | Aluminum Chloride (AlCl₃) | Carbon Disulfide | Reflux | 4 | ~85 |

| 2 | 4-(4-methylphenyl)-4-oxobutanoic acid | Hydrazine Hydrate (80%) | Ethanol | Reflux | 3 | ~73[2] |

| 3 | 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one | Bromine, Acetic Acid | Acetic Acid | 100 | 2 | ~80 |

| 4 | 4-methyl-6-phenyl-3(2H)-pyridazinone | Phosphorus Oxychloride (POCl₃) | - | 70 | 4 | High |

| 5 | 3-chloro-4-methyl-6-phenylpyridazine, 2-morpholinoethanamine | - | - | 120-130 | 6 | ~75 |

Experimental Protocols

Step 1: Synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid

-

To a stirred suspension of anhydrous aluminum chloride in carbon disulfide, add succinic anhydride.

-

Cool the mixture in an ice bath and add toluene dropwise.

-

After the addition is complete, reflux the mixture for 4 hours.

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude γ-keto acid.

-

Recrystallize the product from a suitable solvent system (e.g., benzene/petroleum ether) to obtain pure 4-(4-methylphenyl)-4-oxobutanoic acid.

Step 2: Synthesis of 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one

-

Dissolve 4-(4-methylphenyl)-4-oxobutanoic acid in ethanol.

-

Add 80% hydrazine hydrate to the solution.[2]

-

Reflux the reaction mixture for 3 hours.[2]

-

Cool the mixture to room temperature, which should result in the precipitation of the product.

-

Filter the solid, wash with cold ethanol, and dry to obtain 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one. A yield of approximately 73% can be expected.[2]

Step 3: Aromatization to 4-methyl-6-phenyl-3(2H)-pyridazinone

-

Dissolve 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one in glacial acetic acid.

-

Add a solution of bromine in acetic acid dropwise to the mixture while stirring.

-

Heat the reaction mixture at 100°C for 2 hours.

-

Cool the mixture and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize from ethanol to yield pure 4-methyl-6-phenyl-3(2H)-pyridazinone.

Step 4: Synthesis of 3-chloro-4-methyl-6-phenylpyridazine

-

Suspend 4-methyl-6-phenyl-3(2H)-pyridazinone in phosphorus oxychloride.

-

Heat the mixture at 70°C for 4 hours.[2]

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a sodium bicarbonate solution.

-

Extract the product with chloroform.

-

Wash the organic layer with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to give 3-chloro-4-methyl-6-phenylpyridazine.

Step 5: Synthesis of Minaprine (4-methyl-N-(2-morpholinoethyl)-6-phenylpyridazin-3-amine)

-

Heat a mixture of 3-chloro-4-methyl-6-phenylpyridazine and an excess of 2-morpholinoethanamine at 120-130°C for 6 hours.

-

After cooling, treat the reaction mixture with a dilute sodium hydroxide solution.

-

Extract the product with a suitable organic solvent, such as dichloromethane.

-

Wash the organic extract with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford pure Minaprine.

Logical Relationships in Synthesis

The synthesis of Minaprine follows a logical progression of chemical transformations designed to build the final molecular architecture.

References

In Vivo Effects of Minaprine on Monoamine Oxidase A: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minaprine, a psychotropic agent formerly used as an antidepressant, exhibits a unique pharmacological profile characterized by its in vivo inhibition of monoamine oxidase A (MAO-A). This technical guide provides an in-depth analysis of the in vivo effects of minaprine on MAO-A, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms. Minaprine itself is a weak inhibitor of MAO-A in vitro, with evidence strongly suggesting that its in vivo activity is mediated by one or more active metabolites. Clinically, minaprine was withdrawn from the market due to instances of convulsions.[1][2] This paper will synthesize the available scientific literature to present a comprehensive overview for researchers and professionals in the field of drug development and neuroscience.

Introduction

Minaprine is a pyridazine derivative that was developed as an antidepressant medication.[3] Its mechanism of action is multifaceted, involving interactions with serotonergic and dopaminergic systems.[3][4] A significant aspect of its in vivo pharmacological activity is the weak and reversible inhibition of monoamine oxidase A (MAO-A).[3][5][6] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[7] Inhibition of MAO-A leads to an increase in the synaptic availability of these neurotransmitters, which is a common mechanism for many antidepressant drugs.[7] This document serves as a technical resource, consolidating the scientific findings on the in vivo interaction between minaprine and MAO-A.

Quantitative Data Summary

The in vivo inhibitory potency of minaprine on MAO-A has been quantified in rodent models. The following tables summarize the key findings from published studies.

Table 1: In Vivo MAO-A Inhibitory Potency of Minaprine in Rats

| Parameter | Value | Route of Administration | Species | Reference |

| ED50 | 12.8 mg/kg | Intraperitoneal | Rat | [5] |

Table 2: Comparative Potency of Minaprine with Other MAO-A Inhibitors (In Vivo, Rat)

| Compound | Potency Relative to Minaprine | Notes | Reference |

| Moclobemide | ~14 times more potent | Reversible MAO-A inhibitor | [5] |

| Cimoxatone | ~15 times more potent | Reversible MAO-A inhibitor | [5] |

Table 3: Effects of Minaprine on Striatal Dopamine Metabolites in Rats (Time-Course Study)

| Time Post-Injection (15 mg/kg, i.p.) | Homovanillic Acid (HVA) Level | Dihydroxyphenylacetic Acid (DOPAC) Level | 3-Methoxytyramine (3-MT) Level | Reference |

| 30 minutes | Significantly Decreased | Significantly Decreased | Concomitant Rise | [8] |

Experimental Protocols

The following sections detail the methodologies employed in key experiments to elucidate the in vivo effects of minaprine on MAO-A.

In Vivo MAO-A Inhibition Assessment in Rats

This protocol is a synthesized representation of the methodologies described in the cited literature for determining the ex vivo MAO-A activity after in vivo administration of minaprine.

Objective: To determine the dose-dependent inhibition of brain MAO-A activity by minaprine in a rat model.

Materials:

-

Male Wistar rats (180-220g)

-

Minaprine dihydrochloride

-

Saline solution (0.9% NaCl)

-

[14C]-5-Hydroxytryptamine (5-HT) as a substrate for MAO-A

-

Reagents for scintillation counting

-

Tissue homogenizer

-

Centrifuge

Procedure:

-

Animal Dosing:

-

Rats are fasted overnight with free access to water.

-

Minaprine is dissolved in saline and administered intraperitoneally (i.p.) at various doses. A control group receives saline only.

-

-

Tissue Collection:

-

At a specified time point post-injection (e.g., 30 minutes, corresponding to the peak effect on dopamine metabolites[8]), animals are euthanized.

-

The brain is rapidly excised, and specific regions (e.g., striatum, cortex) are dissected on a cold plate.

-

-

Tissue Preparation:

-

Brain tissue is homogenized in a suitable buffer (e.g., phosphate buffer).

-

The homogenate is centrifuged to obtain a crude mitochondrial fraction, where MAO-A is located.

-

-

MAO-A Activity Assay:

-

The mitochondrial preparation is incubated with [14C]-5-HT at 37°C.

-

The reaction is stopped, and the radioactive metabolites are extracted.

-

Radioactivity is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

MAO-A activity is expressed as the amount of metabolite formed per unit of protein per unit of time.

-

The percentage of inhibition for each dose is calculated relative to the control group.

-

The ED50 value is determined by non-linear regression analysis of the dose-response curve.

-

Analysis of Brain Monoamine Metabolites

This protocol outlines the general procedure for measuring the impact of minaprine on the levels of dopamine metabolites in the rat striatum.

Objective: To assess the effect of minaprine on the concentrations of HVA, DOPAC, and 3-MT in the rat striatum.

Materials:

-

Male Wistar rats

-

Minaprine dihydrochloride

-

Saline solution

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical detection

-

Reagents for tissue homogenization and protein precipitation

-

Standards for HVA, DOPAC, and 3-MT

Procedure:

-

Animal Treatment:

-

Rats are administered minaprine (e.g., 15 mg/kg, i.p.) or saline.

-

-

Sample Collection:

-

Animals are euthanized at various time points post-injection.

-

The striata are rapidly dissected and frozen.

-

-

Sample Preparation:

-

The frozen tissue is homogenized in a solution containing an internal standard and a protein precipitating agent (e.g., perchloric acid).

-

The homogenate is centrifuged, and the supernatant is collected and filtered.

-

-

HPLC Analysis:

-

The filtrate is injected into the HPLC system.

-

The metabolites are separated on a reverse-phase column and detected electrochemically.

-

-

Quantification:

-

The concentrations of HVA, DOPAC, and 3-MT are determined by comparing their peak areas to those of the external standards, corrected for the recovery of the internal standard.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action and experimental workflow.

Caption: Proposed mechanism of in vivo MAO-A inhibition by minaprine.

Caption: General experimental workflow for assessing minaprine's effects.

Discussion

The available evidence consistently indicates that minaprine functions as a specific, albeit weak and reversible, inhibitor of MAO-A in vivo.[3][5] A crucial finding is the discrepancy between its in vitro and in vivo activity; minaprine itself has a very low affinity for MAO-A in vitro, which strongly suggests that its in vivo effects are attributable to the formation of active metabolites.[5] However, the specific metabolites responsible for this MAO-A inhibition have not yet been definitively identified in the reviewed literature.

The in vivo inhibition of MAO-A by minaprine is further supported by the observed changes in dopamine metabolite concentrations in the rat striatum. The decrease in the MAO-dependent metabolites, HVA and DOPAC, coupled with an increase in the COMT-dependent metabolite, 3-MT, is a classic signature of MAO inhibition.[8] The time course of these effects, with a peak at 30 minutes post-administration, provides valuable pharmacokinetic insights.

For researchers in drug development, the case of minaprine highlights the importance of in vivo and ex vivo studies in characterizing the pharmacological profile of a compound. Reliance solely on in vitro data would have failed to identify the MAO-A inhibitory properties of minaprine. Furthermore, the ultimate discontinuation of minaprine due to safety concerns (convulsions) underscores the critical need for thorough toxicological and safety pharmacology assessments throughout the drug development process.[1][2]

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Minaprine and dose response in depression. An investigation of two fixed doses of minaprine compared with imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Minaprine, a new drug with antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Effect of the antidepressant minaprine on both forms of monoamine oxidase in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Minaprine - Wikipedia [en.wikipedia.org]

- 7. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Biochemical effects of minaprine on striatal dopaminergic neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Minaprine: A Technical Retrospective on its Development and Withdrawal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minaprine, a novel pyridazine derivative, emerged in the late 1970s as a promising antidepressant with a unique pharmacological profile. Unlike typical tricyclic antidepressants, it demonstrated a multi-faceted mechanism of action, primarily as a reversible inhibitor of monoamine oxidase-A (MAO-A), a serotonin and dopamine reuptake inhibitor, and possessing cholinomimetic properties. Clinical trials suggested efficacy comparable to existing antidepressants but with a potentially more favorable side-effect profile, notably lacking significant anticholinergic and cardiovascular effects. However, post-marketing surveillance revealed an association with an increased risk of convulsions, leading to its withdrawal from the French market in 1996. This technical guide provides a comprehensive historical overview of Minaprine's development, from its synthesis to its clinical evaluation and eventual withdrawal, detailing the experimental protocols and quantitative data that defined its trajectory.

Historical Development and Chronology

The development of Minaprine can be traced back to the early 1970s, with its synthesis first disclosed in patents filed in 1979.[1] It was introduced in France for the treatment of depression.[1] The key milestones in its history are outlined below:

-

1979: First synthesis of Minaprine disclosed in patents.[1]

-

Early 1980s: Preclinical studies in rodents establish its antidepressant and dopaminomimetic properties.

-

Mid-to-late 1980s: A series of clinical trials are conducted to evaluate its efficacy and safety against placebo and established antidepressants like imipramine, amitriptyline, and mianserin.

-

1996: Minaprine is withdrawn from the market in France due to an association with convulsions.[1]

Synthesis and Chemical Properties

Minaprine, with the chemical name 4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine, is a member of the pyridazine class of compounds.

Table 1: Chemical and Physical Properties of Minaprine

| Property | Value |

| Molecular Formula | C₁₇H₂₂N₄O |

| Molar Mass | 298.390 g·mol⁻¹ |

| Appearance | Solid |

| Melting Point | 122 °C |

| Water Solubility | 2360 mg/L |

Synthesis Workflow

The synthesis of Minaprine, as described in the 1979 patent, involves a multi-step process culminating in the reaction of a chloro-substituted pyridazine with a morpholine derivative.[1]

References

Minaprine: A Technical Guide to its Cholinomimetic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minaprine, a pyridazine derivative formerly marketed as an antidepressant, has demonstrated a unique pharmacological profile with significant potential as a cholinomimetic agent. This technical guide provides an in-depth analysis of minaprine and its primary metabolite, SR 95070B, focusing on their interactions with the cholinergic system. This document summarizes the available quantitative data on receptor binding and enzyme inhibition, details the experimental protocols used to elucidate these properties, and visualizes the underlying mechanisms and experimental workflows. The evidence presented herein highlights minaprine's selective affinity for the M1 muscarinic acetylcholine receptor, its weak inhibition of acetylcholinesterase, and its efficacy in preclinical models of cognitive function, suggesting its potential for development in therapeutic areas characterized by cholinergic deficits.

Introduction

The cholinergic system plays a critical role in regulating cognitive processes, including learning, memory, and attention. Deficits in cholinergic neurotransmission are a well-established hallmark of neurodegenerative diseases such as Alzheimer's disease. Consequently, therapeutic strategies aimed at enhancing cholinergic signaling have been a major focus of drug discovery efforts. Minaprine, a compound with a complex pharmacological profile that includes interactions with serotonergic and dopaminergic systems, has also been identified as a promising cholinomimetic agent. Its actions within the cholinergic system are primarily mediated through two distinct mechanisms: direct agonism at muscarinic acetylcholine receptors and inhibition of acetylcholinesterase (AChE), the enzyme responsible for the degradation of acetylcholine. This guide provides a comprehensive technical overview of the cholinomimetic properties of minaprine and its active metabolite, SR 95070B.

Pharmacological Profile: Cholinomimetic Activity

Minaprine and its metabolite, SR 95070B, exhibit a dual mechanism of action that contributes to their cholinomimetic effects. They act as selective agonists at M1 muscarinic acetylcholine receptors and as weak inhibitors of acetylcholinesterase.

Muscarinic Receptor Binding Affinity

Studies have demonstrated that minaprine and SR 95070B selectively displace [3H]-pirenzepine from its binding sites in cortical and hippocampal tissues, which are rich in M1 muscarinic receptors. In contrast, they show weak activity in displacing [3H]-N-methylscopolamine in tissues where other muscarinic receptor subtypes (M2, M3) are more prevalent, such as the cerebellum, heart, and salivary glands. This indicates a preferential affinity for the M1 receptor subtype.[1]

Table 1: Muscarinic Receptor Binding Profile of Minaprine and SR 95070B

| Compound | Radioligand | Tissue | Receptor Subtype Predominance | Binding Activity |

| Minaprine | [3H]-pirenzepine | Rat Cortex & Hippocampus | M1 | Selective displacement |

| SR 95070B | [3H]-pirenzepine | Rat Cortex & Hippocampus | M1 | Selective displacement |

| Minaprine | [3H]-N-methylscopolamine | Rat Cerebellum, Heart, Salivary Glands; Guinea-pig Ileum | M2, M3 | Weak inhibition |

| SR 95070B | [3H]-N-methylscopolamine | Rat Cerebellum, Heart, Salivary Glands; Guinea-pig Ileum | M2, M3 | Weak inhibition |

Acetylcholinesterase Inhibition

Minaprine has been shown to be a weak inhibitor of acetylcholinesterase, the enzyme that breaks down acetylcholine in the synaptic cleft.[2][3] This inhibition, although not potent, can contribute to an overall increase in the availability of acetylcholine and enhance cholinergic neurotransmission.

Table 2: Acetylcholinesterase Inhibition by Minaprine

| Compound | Enzyme | IC50 (nM) | Potency |

| Minaprine | Acetylcholinesterase | 85,000 | Weak |

In Vivo Efficacy: Preclinical Models

The cholinomimetic activity of minaprine has been further substantiated in several in vivo rodent models. These studies demonstrate the functional consequences of its interaction with the cholinergic system, particularly in models relevant to cognitive function.

Reversal of Scopolamine-Induced Cognitive Deficits

Scopolamine, a muscarinic receptor antagonist, is widely used to induce a transient amnesic state in animals, modeling the cognitive deficits associated with cholinergic hypofunction. Minaprine and SR 95070B have been shown to antagonize the learning and memory impairments induced by scopolamine in passive avoidance tasks in rats.[1] This reversal of cognitive deficits underscores the functional cholinomimetic activity of minaprine in vivo.

Potentiation of Oxotremorine-Induced Tremors

Oxotremorine is a potent muscarinic agonist that induces tremors in rodents. While minaprine and SR 95070B do not induce tremors when administered alone, they potentiate the tremorigenic effects of oxotremorine.[1] This potentiation suggests a synergistic interaction with the muscarinic system, consistent with their M1 agonist activity.

Antagonism of Atropine-Induced Mydriasis

Atropine, another muscarinic antagonist, causes dilation of the pupils (mydriasis). Minaprine has been shown to antagonize atropine-induced mydriasis in mice, providing further evidence of its functional muscarinic agonist properties.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

M1 Muscarinic Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the M1 muscarinic receptor using [3H]-pirenzepine, a selective M1 antagonist radioligand.

Materials:

-

Rat cortical or hippocampal tissue homogenate

-

[3H]-pirenzepine (specific activity ~80 Ci/mmol)

-

Pirenzepine (for non-specific binding determination)

-

Test compounds (Minaprine, SR 95070B)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare rat cortical or hippocampal membranes by homogenization in ice-cold assay buffer, followed by centrifugation to pellet the membranes. Resuspend the pellet in fresh assay buffer.

-

Perform a protein concentration assay (e.g., Bradford assay) to determine the protein concentration of the membrane preparation.

-

Set up the binding assay in microcentrifuge tubes or a 96-well plate. For each data point, prepare triplicate tubes.

-

Total Binding: Add assay buffer, [3H]-pirenzepine (at a concentration near its Kd, e.g., 1-2 nM), and the membrane preparation.

-

Non-specific Binding: Add assay buffer, [3H]-pirenzepine, a high concentration of unlabeled pirenzepine (e.g., 1 µM), and the membrane preparation.

-

Competitive Binding: Add assay buffer, [3H]-pirenzepine, varying concentrations of the test compound (e.g., minaprine or SR 95070B), and the membrane preparation.

-

Incubate the reactions at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the competitive binding data using non-linear regression analysis to determine the IC50 of the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase and its inhibition by test compounds.

Materials:

-

Acetylcholinesterase (e.g., from electric eel)

-

Acetylthiocholine iodide (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Test compound (Minaprine)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the enzyme, substrate, DTNB, and test compound in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the acetylcholinesterase solution.

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (acetylthiocholine iodide) and DTNB to each well.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

The reaction involves the hydrolysis of acetylthiocholine by acetylcholinesterase to produce thiocholine. Thiocholine then reacts with DTNB to produce 5-thio-2-nitrobenzoate, which is a colored compound.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Scopolamine-Induced Deficit in Passive Avoidance Learning in Rats

This behavioral paradigm assesses the ability of a test compound to reverse a cognitive deficit induced by scopolamine.

Apparatus:

-

A two-compartment passive avoidance apparatus, consisting of a brightly lit "safe" compartment and a dark "aversive" compartment, connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

Procedure:

-

Habituation (Day 1): Place each rat in the lit compartment and allow it to explore for a set period (e.g., 60 seconds). Then, open the guillotine door and measure the latency to enter the dark compartment.

-

Training (Day 2):

-

Administer the vehicle, scopolamine (e.g., 0.5-1 mg/kg, i.p.), or scopolamine followed by the test compound (minaprine) at various doses.

-

After a set pre-treatment time (e.g., 30 minutes after scopolamine and 60 minutes after minaprine), place the rat in the lit compartment.

-

When the rat enters the dark compartment, close the guillotine door and deliver a mild, brief electric foot shock (e.g., 0.5 mA for 2 seconds).

-

Remove the rat from the apparatus and return it to its home cage.

-

-

Retention Test (Day 3):

-

24 hours after the training session, place the rat back into the lit compartment.

-

Open the guillotine door and measure the step-through latency (the time it takes for the rat to enter the dark compartment). A longer latency is indicative of better memory of the aversive experience.

-

A maximum cut-off time is typically set (e.g., 300 seconds).

-

-

Data Analysis: Compare the step-through latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in latency in the minaprine-treated group compared to the scopolamine-only group indicates a reversal of the cognitive deficit.

Potentiation of Oxotremorine-Induced Tremors in Mice

This experiment evaluates the ability of a test compound to enhance the tremorigenic effects of a muscarinic agonist.

Procedure:

-

Administer the vehicle or the test compound (minaprine or SR 95070B) to groups of mice.

-

After a set pre-treatment time (e.g., 30-60 minutes), administer a sub-threshold or threshold dose of oxotremorine (e.g., 0.1-0.2 mg/kg, i.p.).

-

Observe the mice for the onset and severity of tremors at regular intervals (e.g., every 5 minutes for 30-60 minutes).

-

Score the intensity of the tremors using a standardized rating scale (e.g., 0 = no tremor, 1 = intermittent tremor, 2 = continuous tremor).

-

Data Analysis: Compare the tremor scores between the group that received oxotremorine alone and the group that received minaprine plus oxotremorine. A significantly higher tremor score in the combination group indicates potentiation.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Minaprine's dual cholinomimetic signaling pathways.

Caption: Experimental workflow for the passive avoidance test.

Conclusion

Minaprine and its active metabolite, SR 95070B, exhibit clear cholinomimetic properties mediated by a dual mechanism of action: selective M1 muscarinic receptor agonism and weak acetylcholinesterase inhibition. Preclinical in vivo studies have consistently demonstrated the functional relevance of these properties, with minaprine effectively reversing cognitive deficits in animal models. The data summarized in this technical guide provide a strong rationale for the further investigation of minaprine and related compounds as potential therapeutic agents for the treatment of disorders characterized by cholinergic dysfunction, such as Alzheimer's disease and other dementias. Future research should focus on obtaining more precise quantitative data on the binding affinities of minaprine and its metabolites at all five muscarinic receptor subtypes to fully delineate its selectivity profile and to better predict its potential therapeutic efficacy and side-effect profile.

References

Radiolytic Modification of Minaprine for Enhanced Anti-inflammatory Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minaprine, a monoamine oxidase inhibitor previously used as an antidepressant, has been the subject of renewed interest due to its potential anti-inflammatory properties.[1][2] This guide explores the innovative use of radiolysis, or gamma irradiation, to structurally modify Minaprine, resulting in a novel derivative with significantly enhanced anti-inflammatory capabilities.[3][4] Radiation transformation technology offers a unique method for drug discovery by inducing molecular changes like hydroxylation, which can lead to improved biological activity.[5][6] This document provides an in-depth overview of the radiolytic modification process, detailed experimental protocols, quantitative data on the enhanced efficacy, and the underlying signaling pathways involved in the anti-inflammatory action of the modified compound.

Radiolytic Modification of Minaprine

Gamma irradiation of Minaprine in a methanol solution leads to the formation of a novel hydroxymethylated hydropyridazine derivative, referred to as Minaprinol.[1][3] This structural modification is achieved through the radiolytic generation of hydroxymethyl radicals (•CH2OH) from the methanol solvent, which then react with the Minaprine molecule.[5]

The transformation from Minaprine to Minaprinol has been confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[3][4] Studies have shown that a radiation dose of 30 kGy can achieve a conversion rate of up to 95%.[4]

Below is a diagram illustrating the radiolytic transformation.

Caption: Radiolytic transformation of Minaprine to Minaprinol.

Quantitative Analysis of Enhanced Anti-inflammatory Effects

The radiolytically modified Minaprine, Minaprinol, exhibits significantly more potent anti-inflammatory activity compared to its parent compound. The following tables summarize the quantitative data from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 and DH82 macrophage cells.[3][4]

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

| Cell Line | Compound (200 µM) | NO Production (µM) | Inhibition of NO vs. LPS | PGE2 Production (pg/mL) | Inhibition of PGE2 vs. LPS |

| RAW 264.7 | Minaprine | ~25 | Moderate | ~1200 | Moderate |

| Minaprinol | ~10.6 | Significant | ~490.4 | Significant | |

| DH82 | Minaprine | >20 | Moderate | >1000 | Moderate |

| Minaprinol | <15 | Significant | <600 | Significant |

Data derived from graphical representations in the source material and represent approximate values.[4]

Table 2: Inhibition of Pro-inflammatory Enzymes and Cytokines

| Target Molecule | Effect of Minaprinol in LPS-stimulated Macrophages |

| iNOS (inducible Nitric Oxide Synthase) | Effective inhibition at the protein level[3] |

| COX-2 (Cyclooxygenase-2) | Effective inhibition at the protein level[3] |

| TNF-α (Tumor Necrosis Factor-alpha) | Significant reduction in production[4] |

| IL-6 (Interleukin-6) | Significant reduction in production[4] |

| IL-10 (Interleukin-10) | Significant reduction in production[4] |

Detailed Experimental Protocols

This section outlines the methodologies employed for the radiolytic modification and subsequent anti-inflammatory assays.

Preparation of Irradiated Minaprine (Minaprinol)

-

Solution Preparation: Prepare a solution of pure Minaprine (e.g., 400 mg) in methanol (e.g., 400 mL) in a glass bottle.[4]

-

Gamma Irradiation: Irradiate the solution with a Cobalt-60 gamma irradiator at a specified dose rate (e.g., 10 kGy/h).[4] Apply a total dose of 30 kGy for optimal conversion.[4]

-

Solvent Evaporation: Following irradiation, evaporate the methanolic solution to dryness to obtain the modified Minaprine (Minaprinol) powder.[4]

-

Analysis: Analyze the transformation using reverse-phase High-Performance Liquid Chromatography (HPLC).[4]

Cell Culture and Stimulation

-

Cell Lines: Use murine macrophage cell line RAW 264.7 and canine macrophage cell line DH82.[3]

-

Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Stimulation: Pre-treat the cells with varying concentrations of Minaprine or Minaprinol for 1 hour before stimulating with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[4]

Nitric Oxide (NO) Production Assay

-

Sample Collection: After cell stimulation, collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the NO concentration by comparing it to a sodium nitrite standard curve.[4]

Prostaglandin E2 (PGE2) Assay

-

Sample Collection: Collect the cell culture supernatant after stimulation.

-

ELISA: Quantify the amount of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[4]

Western Blot Analysis for iNOS and COX-2

-

Cell Lysis: Lyse the treated cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration using a Bradford or BCA assay.

-

SDS-PAGE: Separate the protein lysates (e.g., 30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]

Mechanism of Action and Signaling Pathways

Inflammation in macrophages, when stimulated by LPS, is largely driven by the activation of signaling pathways that lead to the expression of pro-inflammatory mediators. Minaprinol exerts its enhanced anti-inflammatory effects by targeting key enzymes in these pathways.[4]

LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface, initiating a downstream signaling cascade that activates transcription factors like NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). NF-κB then translocates to the nucleus and induces the transcription of genes for pro-inflammatory enzymes such as iNOS and COX-2.[7][8]

-

iNOS produces large amounts of nitric oxide (NO), a key inflammatory mediator.

-

COX-2 is responsible for the synthesis of prostaglandins, such as PGE2, which also play a crucial role in inflammation.[4]

Minaprinol effectively inhibits the expression of both iNOS and COX-2 at the protein level, thereby reducing the production of NO and PGE2.[3][4] This suggests that Minaprinol interferes with the signaling pathway upstream of these enzymes, potentially at the level of NF-κB activation or its upstream regulators.

The diagram below illustrates the inflammatory signaling pathway and the inhibitory action of Minaprinol.

Caption: Minaprinol's inhibition of the iNOS and COX-2 inflammatory pathway.

Experimental and Analytical Workflows

To ensure reproducibility and clarity, the following workflows are presented in a graphical format.

General Experimental Workflow

This diagram outlines the overall process from the modification of Minaprine to the evaluation of its anti-inflammatory effects.

Caption: General workflow from Minaprine modification to data analysis.

Western Blot Analysis Workflow

This diagram provides a step-by-step visualization of the Western blot protocol used to measure iNOS and COX-2 protein levels.

Caption: Step-by-step workflow for Western blot analysis.

Conclusion

The radiolytic modification of Minaprine into Minaprinol represents a promising advancement in the development of novel anti-inflammatory agents.[3][4] The data clearly indicates that the hydroxymethylated derivative, Minaprinol, possesses significantly enhanced capabilities to inhibit key pro-inflammatory mediators such as NO, PGE2, TNF-α, and IL-6, when compared to the parent Minaprine compound.[4] This enhanced activity is attributed to its effective inhibition of iNOS and COX-2 protein expression.[3] The detailed protocols and workflows provided in this guide offer a comprehensive framework for researchers to replicate and build upon these findings. Further investigation into the precise molecular interactions of Minaprinol within inflammatory signaling cascades could pave the way for its development as a potent therapeutic for a range of inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Minaprine | C17H22N4O | CID 4199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel aminopyridazine derivative of minaprine modified by radiolysis presents potent anti-inflammatory effects in LPS-stimulated RAW 264.7 and DH82 macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of gamma irradiation on the Cu(II), Ru(III) and Pd(II) complexes of azo antipyrine moiety and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling Pathways in Inflammation and Its Resolution: New Insights and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of intracellular signaling pathways and their inhibitors in the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Clinical Trial Data for Minaprine in Depression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minaprine is a psychotropic agent belonging to the pyridazine class of compounds, investigated for its antidepressant properties. Unlike classical tricyclic antidepressants, minaprine exhibits a novel pharmacological profile, acting on multiple neurotransmitter systems. This technical guide provides an in-depth overview of the early clinical trial data for minaprine in the treatment of major depression, with a focus on quantitative outcomes, experimental methodologies, and the underlying mechanism of action.

Core Mechanism of Action

Minaprine's antidepressant effect is believed to stem from its multifaceted interaction with key neurotransmitter systems. Its primary mechanisms include:

-

Reversible Inhibition of Monoamine Oxidase-A (MAO-A): By reversibly inhibiting MAO-A, minaprine reduces the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, thereby increasing their synaptic availability.

-

Serotonin 5-HT2 Receptor Antagonism: Minaprine acts as an antagonist at 5-HT2 receptors.[1][2]

-

Dopamine D1 and D2 Receptor Agonism: The compound shows agonist activity at both D1 and D2 dopamine receptors.[1][2]

-

Serotonin and Dopamine Reuptake Inhibition: Minaprine also functions as an inhibitor of the serotonin and dopamine reuptake pumps.[1][2][3]

-

Attenuation of Beta-Adrenergic Receptor Function: Similar to other antidepressant modalities, repeated administration of minaprine leads to a reduction in beta-adrenergic receptor function, indicated by a decreased norepinephrine-induced accumulation of cyclic AMP (cAMP).[4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for Minaprine's action.

Caption: Minaprine's multifaceted mechanism of action.

Early Clinical Trials: A Summary of Quantitative Data

The following tables summarize the key quantitative findings from early clinical trials of Minaprine.

Table 1: Efficacy of Minaprine in Major Depression

| Study | Comparator | N | Dosage | Duration | Primary Outcome Measure | Key Efficacy Results |

| Amsterdam et al. (1989)[5] | Placebo | 190 | 100-400 mg/day | Not Specified | Not Specified | Significant antidepressant action compared to placebo, most evident at 400 mg/day. |

| Bohacek et al. (1987)[6] | Imipramine | 104 | 200 mg/day | 4 weeks | HDRS, Zung Self-Rating Scale | Comparable efficacy to imipramine. Onset of activity appeared significantly more rapid with minaprine. |

| Montgomery et al. (1991)[7] | Imipramine | 112 | 200 mg/day & 300 mg/day | 6 weeks | HDRS | Response rate of minaprine 200 mg/day was similar to imipramine 150 mg/day (53% vs 54% achieving ≥50% reduction in HDRS at week 6). The 200 mg dose was significantly more effective than the 300 mg dose at week 4. |

HDRS: Hamilton Depression Rating Scale

Table 2: Safety and Tolerability Profile of Minaprine

| Study | Comparator | Key Adverse Effects Findings |

| Amsterdam et al. (1989)[5] | Placebo | Favorable side effects profile. |

| Bohacek et al. (1987)[6] | Imipramine | Incidence and intensity of unwanted effects were significantly higher in the imipramine group. |

| Montgomery et al. (1991)[7] | Imipramine | 78 spontaneous reports of unwanted effects in the imipramine group vs. 64 for minaprine 200 mg and 46 for minaprine 300 mg. 4 withdrawals due to adverse effects with imipramine vs. 1 with minaprine 200 mg and 3 with minaprine 300 mg. |

Experimental Protocols of Key Trials

The early clinical trials of Minaprine were generally designed as randomized, double-blind, controlled studies to rigorously assess its efficacy and safety.

General Study Design

The typical workflow for these clinical trials is depicted below.

Caption: A generalized workflow of early Minaprine clinical trials.

Patient Population

Participants in these trials were typically adults diagnosed with major depression, often according to the Diagnostic and Statistical Manual of Mental Disorders, Third Edition (DSM-III) criteria.[6][7] The severity of depression was generally in the moderate to severe range.

Treatment and Dosage

-

Minaprine: Dosages ranged from 100 mg to 400 mg per day.[5][7] In some studies, fixed doses were used to evaluate dose-response relationships.[7]

-

Comparators: Placebo was used to establish absolute efficacy, while active comparators like imipramine (a tricyclic antidepressant) were used to determine relative efficacy and tolerability.[5][6][7]

Efficacy and Safety Assessments

-

Efficacy: The primary tool for measuring antidepressant efficacy was the Hamilton Depression Rating Scale (HDRS).[6][7] Other scales, such as the Zung Self-Rating Scale, were also employed.[6] A response was often defined as a 50% or greater reduction in the HDRS score from baseline.[7]

-

Safety: Safety and tolerability were assessed through the recording of spontaneously reported adverse events and, in some cases, through structured questionnaires.[7]

Statistical Analysis

The primary efficacy analysis was typically performed on an intent-to-treat or evaluable patient population. Statistical methods were employed to compare the change in depression rating scale scores between the treatment groups from baseline to the end of the study period.

Conclusion

The early clinical trial data for minaprine suggested that it was an effective antidepressant with a favorable safety profile, particularly when compared to the tricyclic antidepressants of the time. Its novel mechanism of action, combining monoamine oxidase inhibition with effects on serotonin and dopamine receptors, set it apart from other available treatments. The findings from these foundational studies provided a strong rationale for the further development of minaprine for the treatment of major depressive disorder. This guide serves as a summary of that early, pivotal data for researchers and professionals in the field of drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Minaprine | C17H22N4O | CID 4199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mims.com [mims.com]

- 4. Molecular mechanisms in the action of minaprine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Double-blind, placebo-controlled, fixed dose trial of minaprine in patients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Minaprine and imipramine in the treatment of major depressive disorders. A comparative double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Minaprine and dose response in depression. An investigation of two fixed doses of minaprine compared with imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

Minaprine's interaction with 5-HT1 and 5-HT2 receptors

An In-depth Technical Guide to Minaprine's Interaction with 5-HT1 and 5-HT2 Receptors

This technical guide provides a comprehensive overview of the pharmacological interactions of minaprine with serotonin 5-HT1 and 5-HT2 receptor subtypes. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Executive Summary

Minaprine is a psychotropic agent with antidepressant properties.[1] Its mechanism of action is complex, involving interactions with multiple neurotransmitter systems.[2][3][4] A significant aspect of its pharmacological profile is its activity at serotonin (5-HT) receptors, particularly the 5-HT1 and 5-HT2 families. In vivo studies have shown that subacute treatment with minaprine leads to a decrease in the number of both 5-HT1 and 5-HT2 receptors.[1] Minaprine acts as an antagonist at 5-HT2 receptors and appears to interact with 5-HT1B presynaptic receptors.[4][5][6] This guide synthesizes the available quantitative data, details the experimental protocols used for these determinations, and illustrates the key signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional activity of minaprine at 5-HT1 and 5-HT2 receptors as determined through various in vitro and in vivo experiments.

Table 1: Minaprine Binding Affinity for 5-HT Receptor Subtypes

| Receptor Subtype | Radioligand | Tissue Source | Ki (µM) | Reference |

| 5-HT2 | [³H]ketanserin | Rat Striatum | Potent inhibitor at 1-100 µM | [7] |

| 5-HT2A | [³H]ketanserin | Rat Hippocampus | 2.9 | [8] |

Note: Data on specific 5-HT1 receptor subtype binding affinities were not available in the provided search results. However, functional studies suggest an interaction with 5-HT1B receptors.[5]

Table 2: Functional Effects of Minaprine at 5-HT Receptors

| Receptor/System | Experimental Model | Observed Effect | Minaprine Concentration | Reference |

| Presynaptic 5-HT1B | Rat Hippocampal Synaptosomes | Antagonized TFMPP-induced inhibition of ACh release | 0.3 µM (Maximal Reversal) | [5] |

| 5-HT2 | Rat Striatal Slices | Attenuated 5-HT-induced inhibition of Dopamine release | Dose-dependent | [7] |

| 5-HT2 | Rat Hippocampal Slices | Inhibited 5-HT-induced attenuation of ACh release | Dose-dependent | [8] |

| 5-HT1 & 5-HT2 | In vivo (Rat) | Decrease in receptor number after subacute treatment | Not specified | [1] |

Signaling Pathways

Serotonin receptors mediate their effects through distinct intracellular signaling cascades. The 5-HT1 and 5-HT2 receptor families utilize different G-protein coupling mechanisms.

Caption: Canonical Gi/o-coupled signaling pathway for 5-HT1 receptors.

Caption: Canonical Gq/11-coupled signaling pathway for 5-HT2 receptors.

Experimental Protocols

The characterization of minaprine's interaction with 5-HT receptors relies on established pharmacological assays. Below is a detailed methodology for a typical radioligand binding assay used to determine binding affinity.

Radioligand Binding Assay Protocol (General Methodology)

This protocol outlines the steps for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., minaprine) for a specific receptor (e.g., 5-HT2A).

1. Membrane Preparation:

-

Tissue Source: Brain regions rich in the target receptor (e.g., rat frontal cortex for 5-HT2A receptors) are dissected on ice.[9]

-

Homogenization: The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifugation: The homogenate is centrifuged at high speed. The resulting pellet, containing the cell membranes, is washed and resuspended in the assay buffer.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the bicinchoninic acid (BCA) assay.[10]

2. Binding Assay:

-

Assay Components: The assay is typically performed in 96-well plates.[9][10] Each well contains:

-

Incubation: The plates are incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[10]

3. Filtration and Washing:

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes with bound radioligand.[9][10] Unbound radioligand passes through the filter.

-

Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.

4. Quantification:

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added.[10] The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

5. Data Analysis:

-

Competition Curve: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

-

IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve.

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Caption: Workflow for a typical radioligand competitive binding assay.

Conclusion

The available evidence indicates that minaprine is an antagonist of 5-HT2 receptors.[4][6][7] It demonstrates a notable binding affinity for the 5-HT2A subtype in the micromolar range.[8] Functionally, this antagonism reverses the inhibitory effects of serotonin on the release of other neurotransmitters like dopamine and acetylcholine.[7][8] While direct binding data for 5-HT1 subtypes are limited, functional studies strongly suggest an interaction with presynaptic 5-HT1B receptors, contributing to its overall pharmacological effect.[5] Furthermore, longer-term administration of minaprine reduces the density of both 5-HT1 and 5-HT2 receptors, a common feature among antidepressant drugs.[1] These interactions with the serotonin system are central to minaprine's therapeutic action in treating depression.

References

- 1. Minaprine, a new drug with antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Minaprine | C17H22N4O | CID 4199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mims.com [mims.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Minaprine antagonises the serotonergic inhibitory effect of trifluoromethylphenylpiperazine (TFMPP) on acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. 5-HT2 antagonists and minaprine block the 5-HT-induced inhibition of dopamine release from rat brain striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Serotonin-2 receptor-mediated regulation of release of acetylcholine by minaprine in cholinergic nerve terminal of hippocampus of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

The Role of Minaprine's Dopaminergic Action in Memory Consolidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minaprine, a psychotropic agent with antidepressant properties, has demonstrated significant effects on memory consolidation. This technical guide provides an in-depth analysis of the dopaminergic mechanisms underlying Minaprine's nootropic activity. It synthesizes findings from preclinical and clinical studies, presenting quantitative data on its pharmacological profile and efficacy in memory enhancement. Detailed experimental protocols for key assays are provided, alongside visualizations of the proposed signaling pathways and experimental workflows to facilitate a comprehensive understanding of Minaprine's role in memory processing.

Introduction

Memory consolidation is a complex neurological process involving the stabilization of a memory trace after its initial acquisition. This process is heavily modulated by various neurotransmitter systems, with the dopaminergic system playing a crucial role. Minaprine, a pyridazine derivative, has been shown to improve memory consolidation, an effect linked to its interaction with the dopaminergic system. This document serves as a technical resource, elucidating the core aspects of Minaprine's dopaminergic action in the context of memory consolidation.

Pharmacological Profile of Minaprine

Minaprine exhibits a multi-target pharmacological profile, contributing to its complex effects on the central nervous system. Its primary actions relevant to memory consolidation are centered on the dopaminergic and serotonergic systems.

Interaction with Dopaminergic Systems